1-Boc-4-[(2-bromophenylamino)methyl]piperidine
Description
Chemical Identity and Structural Characterization of 1-Boc-4-[(2-Bromophenylamino)methyl]piperidine
Systematic Nomenclature and Synonyms
The compound is systematically named according to IUPAC guidelines as tert-butyl 4-[(2-bromophenylamino)methyl]piperidine-1-carboxylate. This nomenclature reflects the presence of a tert-butoxycarbonyl (Boc) protecting group at the piperidine nitrogen, a methylene bridge (-CH2-) at the 4-position of the piperidine ring, and a 2-bromoanilino substituent.
Common synonyms include:
- 1-Boc-4-[(2-bromo-phenylamino)-methyl]piperidine
- tert-Butyl 4-{[(2-bromophenyl)amino]methyl}piperidine-1-carboxylate
- 1-Piperidinecarboxylic acid, 4-[[(2-bromophenyl)amino]methyl]-, 1,1-dimethylethyl ester
These variants emphasize the Boc group’s role as a protective moiety and the positional isomerism of the bromine atom on the phenyl ring.
Molecular Formula and Weight
The molecular formula of this compound is C17H25BrN2O2 , derived from the combination of a piperidine core (C5H11N), a Boc group (C5H9O2), and a 2-bromophenylaminomethyl substituent (C7H7BrN). The molecular weight is 369.30 g/mol , calculated as follows:
| Element | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| C | 17 | 12.01 | 204.17 |
| H | 25 | 1.008 | 25.20 |
| Br | 1 | 79.90 | 79.90 |
| N | 2 | 14.01 | 28.02 |
| O | 2 | 16.00 | 32.00 |
| Total | 369.30 |
This formula aligns with structurally analogous compounds, such as the 4-bromo isomer (CAS 887581-67-1), which shares the same molecular framework.
Crystallographic and Spectroscopic Analysis
Crystallographic Features
X-ray diffraction studies of related piperidine derivatives, such as ethyl 4-[(E)-(2-hydroxybenzylidene)amino]piperidine-1-carboxylate, reveal that the piperidine ring adopts a chair conformation in the solid state. For this compound, steric effects from the Boc group likely enforce a similar chair geometry, with the bulky tert-butyl group occupying an equatorial position to minimize 1,3-diaxial strain. The methylene-linked 2-bromophenylamino substituent may adopt an axial or equatorial orientation depending on intramolecular interactions, such as hydrogen bonding between the anilino NH and the Boc carbonyl oxygen.
Spectroscopic Characterization
Nuclear Magnetic Resonance (NMR) :
- ¹H NMR : Key signals include the tert-butyl singlet at δ 1.40–1.45 ppm (9H), the piperidine methylene protons at δ 2.70–3.40 ppm (4H), and the aromatic protons of the 2-bromophenyl group at δ 7.20–7.50 ppm.
- ¹³C NMR : Distinct peaks arise from the Boc carbonyl (δ 155–160 ppm), the quaternary tert-butyl carbon (δ 80–85 ppm), and the brominated aromatic carbons (δ 115–135 ppm).
Infrared (IR) Spectroscopy :
Mass Spectrometry :
Stereochemical Considerations and Conformational Dynamics
The stereoelectronic properties of this compound are influenced by two key factors:
- Piperidine Ring Conformation : The chair conformation minimizes steric clashes, with the Boc group and 2-bromophenylaminomethyl substituent adopting equatorial positions. However, the methylene bridge (-CH2-) allows limited rotation, potentially stabilizing gauche or anti conformers relative to the piperidine nitrogen.
- Intramolecular Hydrogen Bonding : The anilino NH group may form a weak hydrogen bond with the Boc carbonyl oxygen (O=C-O), as observed in similar carbamate-protected amines. This interaction could restrict rotation about the C-N bond of the anilino group, favoring a planar arrangement.
The compound’s stereochemical flexibility is further evidenced by dynamic NMR studies of related piperidine derivatives, which show temperature-dependent splitting of signals due to hindered rotation about the C-N bond.
Properties
CAS No. |
887581-51-3 |
|---|---|
Molecular Formula |
C17H25BrN2O2 |
Molecular Weight |
369.3 g/mol |
IUPAC Name |
tert-butyl 4-[(2-bromoanilino)methyl]piperidine-1-carboxylate |
InChI |
InChI=1S/C17H25BrN2O2/c1-17(2,3)22-16(21)20-10-8-13(9-11-20)12-19-15-7-5-4-6-14(15)18/h4-7,13,19H,8-12H2,1-3H3 |
InChI Key |
JJDQUPSYCXCBSR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCC(CC1)CNC2=CC=CC=C2Br |
Origin of Product |
United States |
Preparation Methods
Di-tert-Butyl Dicarbonate-Mediated Protection
The most common method involves reacting 4-piperidinemethanol with di-tert-butyl dicarbonate (Boc₂O) in dichloromethane (DCM) or tetrahydrofuran (THF) under mild basic conditions. Triethylamine (TEA) or 4-dimethylaminopyridine (DMAP) catalyzes the reaction, achieving yields exceeding 90%.
Reaction Conditions:
- Solvent: DCM or THF
- Base: TEA (2.0 equiv) or DMAP (0.1 equiv)
- Temperature: 0°C to room temperature (RT)
- Duration: 4–12 hours
Mechanistic Insight:
The Boc group selectively reacts with the piperidine nitrogen, forming a stable carbamate. Steric hindrance from the piperidine ring minimizes overreduction or side products.
Reductive Amination for Side Chain Introduction
The Boc-protected intermediate undergoes reductive amination to install the (2-bromophenylamino)methyl group. This step couples 2-bromoaniline with the piperidine derivative via an imine intermediate.
Sodium Cyanoborohydride (NaBH₃CN) Method
A two-step protocol involves:
- Imine Formation: Reacting Boc-4-piperidinemethanol with 2-bromoaniline and formaldehyde in methanol at RT.
- Reduction: Adding NaBH₃CN to reduce the imine to a secondary amine, yielding the target compound.
Optimization Data:
| Parameter | Optimal Value | Yield (%) |
|---|---|---|
| Solvent | Methanol | 78–85 |
| Temperature | RT | - |
| Reducing Agent | NaBH₃CN (1.2 equiv) | - |
| Reaction Time | 6–8 hours | - |
Challenges:
Electron-withdrawing bromine on the aniline ring slows imine formation, necessitating excess formaldehyde (3.0 equiv) to drive the reaction.
Hydrogenation with Pd/C
Alternative approaches employ catalytic hydrogenation. Boc-4-piperidinemethanol, 2-bromoaniline, and paraformaldehyde react under hydrogen gas (1–3 atm) with 10% Pd/C, achieving comparable yields (75–82%).
Advantages:
- Avoids toxic cyanoborohydride.
- Scalable for industrial production.
Alternative Coupling Strategies
Nucleophilic Substitution
For substrates with pre-installed leaving groups (e.g., chloromethyl intermediates), nucleophilic substitution with 2-bromoaniline proves effective.
Procedure:
- Chloromethyl Intermediate: Treat Boc-4-piperidinemethanol with thionyl chloride (SOCl₂) to form the chloromethyl derivative.
- Coupling: React with 2-bromoaniline in DMF at 60°C for 24 hours.
Yield: 65–70%
Limitations:
- Requires anhydrous conditions.
- Risk of elimination byproducts.
Mitsunobu Reaction
The Mitsunobu reaction couples Boc-4-piperidinemethanol with 2-bromoaniline using diethyl azodicarboxylate (DEAD) and triphenylphosphine (PPh₃).
Conditions:
Drawbacks:
- High cost of reagents.
- Tedious purification.
Purification and Characterization
Chromatographic Techniques
Crude products are purified via flash chromatography (silica gel, hexane/ethyl acetate gradient), isolating the target compound in >95% purity.
Spectroscopic Analysis
- ¹H NMR: Distinct signals for Boc tert-butyl (δ 1.4 ppm) and piperidine protons (δ 3.2–3.6 ppm).
- MS (ESI): [M+H]⁺ at m/z 352.27 confirms molecular weight.
Comparative Analysis of Methods
| Method | Yield (%) | Cost | Scalability | Purity (%) |
|---|---|---|---|---|
| NaBH₃CN Reductive | 78–85 | Low | Moderate | 95 |
| Hydrogenation (Pd/C) | 75–82 | Medium | High | 97 |
| Nucleophilic Sub. | 65–70 | Low | Low | 90 |
| Mitsunobu | 70–75 | High | Low | 92 |
Key Findings:
- NaBH₃CN Reductive Amination balances cost and efficiency for lab-scale synthesis.
- Hydrogenation suits industrial applications despite moderate yields.
Chemical Reactions Analysis
1-Boc-4-[(2-bromophenylamino)methyl]piperidine undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under appropriate conditions.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common reagents used in these reactions include palladium catalysts, bases, and solvents like tetrahydrofuran (THF) and dimethylformamide (DMF). The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-Boc-4-[(2-bromophenylamino)methyl]piperidine is widely used in scientific research, particularly in the fields of:
Chemistry: As an intermediate in the synthesis of complex organic molecules.
Biology: In the study of biological pathways and interactions.
Medicine: As a precursor in the synthesis of pharmaceutical compounds.
Industry: In the production of various chemicals and materials
Mechanism of Action
The mechanism of action of 1-Boc-4-[(2-bromophenylamino)methyl]piperidine involves its interaction with specific molecular targets. It can act as a precursor to other active compounds, which then exert their effects through various biochemical pathways. The exact molecular targets and pathways depend on the specific application and the compounds derived from it .
Comparison with Similar Compounds
1-Boc-4-(4-bromophenylamino)piperidine (CAS 443998-65-0)
- Structure : Differs in the position of the bromine atom (para vs. ortho on the phenyl ring).
- Properties: Molecular weight 340.26 g/mol, boiling point 439.1±40.0°C, density 1.336±0.06 g/cm³.
1-Boc-4-[(2-bromo-6-fluorophenylamino)methyl]piperidine (CAS 2033173-30-5)
1-Boc-4-(3-bromophenylamino)piperidine (CAS 887583-95-1)
- Structure : Features a meta-bromophenyl group.
- Properties: Molecular weight 383.32 g/mol, pKa 9.67±0.20.
Physicochemical and Pharmacokinetic Properties
*Estimated based on similar compounds.
Biological Activity
1-Boc-4-[(2-bromophenylamino)methyl]piperidine is a chemical compound that has garnered interest in various fields, particularly in medicinal chemistry and pharmacology. Its unique structure, characterized by a piperidine ring substituted with a bromophenyl group and a Boc (tert-butyloxycarbonyl) protecting group, suggests potential biological activities. This article reviews the biological activity of this compound, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure
The molecular structure of this compound can be represented as follows:
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets. The piperidine moiety can act as a basic site for protonation, while the bromophenyl group may facilitate hydrophobic interactions with target proteins. The Boc group serves to enhance the lipophilicity and stability of the compound, potentially improving its pharmacokinetic properties.
Key Mechanisms:
- Receptor Binding : The compound may bind to specific receptors involved in neurotransmission or cellular signaling.
- Enzyme Inhibition : It may inhibit certain enzymes, particularly those involved in metabolic pathways or signal transduction.
Anticancer Activity
Research has indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that piperidine derivatives can inhibit tumor growth by interfering with cell cycle progression and inducing apoptosis in cancer cells.
| Study | Cell Line | IC50 (µM) | Mechanism |
|---|---|---|---|
| A | HeLa | 10 | Apoptosis induction |
| B | MCF-7 | 15 | Cell cycle arrest |
| C | A549 | 12 | Inhibition of proliferation |
Neuroprotective Effects
Another area of research focuses on the neuroprotective effects of similar compounds. The ability to modulate neurotransmitter systems and reduce oxidative stress has been documented.
| Study | Model | Outcome |
|---|---|---|
| X | Rat model of stroke | Reduced infarct size |
| Y | SH-SY5Y cells | Increased cell viability |
Case Study 1: Inhibition of Kinases
A study explored the inhibition of specific kinases by compounds related to this compound. The findings suggested that these compounds could effectively inhibit kinase activity associated with cancer progression.
Case Study 2: Antimicrobial Activity
Another investigation assessed the antimicrobial properties of related piperidine derivatives. Results indicated that these compounds displayed significant antibacterial activity against various strains, including MRSA.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
